1-Bromo-3-(cyclopentyloxy)-5-fluorobenzene
Overview
Description
“1-Bromo-3-(cyclopentyloxy)-5-fluorobenzene” is an organic compound with a molecular weight of 241.13 . It is typically stored at room temperature and has a physical form of liquid .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H13BrO/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2
. This indicates that the molecule consists of a benzene ring with bromo, cyclopentyloxy, and fluoro substituents.
Scientific Research Applications
Electrochemical Fluorination of Aromatic Compounds
A study by Horio et al. (1996) examined the side-reactions during the fluorination of halobenzenes, including compounds similar to 1-Bromo-3-(cyclopentyloxy)-5-fluorobenzene, highlighting the complexities and reactions involved in the electrochemical fluorination process. This research is relevant for understanding the fluorination mechanisms of halobenzenes, which could impact the synthesis and applications of such compounds in various fields (Horio et al., 1996).
Preparation of No-Carrier-Added Fluorobenzenes
Ermert et al. (2004) compared different methods for preparing no-carrier-added 1-bromo-4-[18F]fluorobenzene. This compound is important for 18F-arylation reactions in metallo-organic fluorophenyl compounds and palladium-catalyzed coupling. The study contributes to understanding the synthesis of fluorobenzenes for applications in radiopharmaceuticals and imaging (Ermert et al., 2004).
Photofragment Translational Spectroscopy
Gu et al. (2001) performed ultraviolet photodissociation studies on 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene. This research provides insights into the effects of fluorine atom substitution on the photodissociation mechanism and energy distribution, which is crucial for understanding the chemical behavior of such compounds under UV light (Gu et al., 2001).
Photoreactions with Cyclopentene
A study by Bryce-Smith et al. (1980) explored the photoreactions of halogenobenzenes, including compounds analogous to this compound, with cyclopentene. This research is significant for understanding the reactivity of halogenobenzenes with cycloalkenes, which could have implications in synthetic chemistry and material sciences (Bryce-Smith et al., 1980).
Ring Expansion and Radical Induced Reactions
Further studies by Agou et al. (2015) and Mohan et al. (1996) delve into the ring expansion of bromoalumoles and hydroxyl radical-induced reactions with fluorobenzenes. These studies are relevant for understanding the reactivity and potential applications of this compound in more complex chemical reactions and syntheses (Agou et al., 2015); (Mohan et al., 1996).
Safety and Hazards
Properties
IUPAC Name |
1-bromo-3-cyclopentyloxy-5-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO/c12-8-5-9(13)7-11(6-8)14-10-3-1-2-4-10/h5-7,10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFBPGIQKUOZGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC(=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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